molecular formula C26H26N4S2 B4723109 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole

2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole

Cat. No. B4723109
M. Wt: 458.6 g/mol
InChI Key: NVLYZEBJXXKDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole, also known as TMB, is a chemical compound that has been widely studied for its potential applications in scientific research. TMB is a benzimidazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole is not well understood. However, it has been suggested that 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole may act as a radical scavenger, protecting cells from oxidative damage. 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole can protect cells from oxidative damage and inhibit the production of reactive oxygen species. 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole has also been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole is its strong fluorescence properties, which make it a useful tool for imaging in biological systems. 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole is also relatively easy to synthesize, making it an accessible compound for laboratory use. However, one limitation of 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole is that its mechanism of action is not well understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole. One area of interest is the development of 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole-based probes for the detection of DNA damage and reactive oxygen species. Another area of interest is the investigation of 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole's potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole and its potential applications in other areas of scientific research.

Scientific Research Applications

2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole has been shown to have a range of potential applications in scientific research. One of the most promising applications of 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole is in the field of fluorescence microscopy. 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole has been shown to exhibit strong fluorescence properties, making it a useful tool for imaging in biological systems. 2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole has also been studied for its potential use in the detection of DNA damage and as a probe for the detection of reactive oxygen species.

properties

IUPAC Name

2-[[4-(1H-benzimidazol-2-ylsulfanylmethyl)-2,3,5,6-tetramethylphenyl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4S2/c1-15-16(2)20(14-32-26-29-23-11-7-8-12-24(23)30-26)18(4)17(3)19(15)13-31-25-27-21-9-5-6-10-22(21)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLYZEBJXXKDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CSC2=NC3=CC=CC=C3N2)C)C)CSC4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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